molecular formula C12H7BrClNO B1278889 5-(4-Bromobenzoyl)-2-chloropyridine CAS No. 192437-73-3

5-(4-Bromobenzoyl)-2-chloropyridine

Cat. No.: B1278889
CAS No.: 192437-73-3
M. Wt: 296.54 g/mol
InChI Key: FCMSFRRFJDYZFW-UHFFFAOYSA-N
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Description

5-(4-Bromobenzoyl)-2-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromobenzoyl group attached to the fifth position of a 2-chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-(4-Bromobenzoyl)-2-chloropyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.

Comparison with Similar Compounds

    4-Bromobenzoyl chloride: Used in similar synthetic applications but lacks the pyridine ring.

    2-Chloropyridine: A simpler structure without the bromobenzoyl group, used in various organic syntheses.

    5-Bromopyridine-2-carboxylic acid: Another pyridine derivative with different functional groups.

Uniqueness: 5-(4-Bromobenzoyl)-2-chloropyridine is unique due to the combination of the bromobenzoyl and chloropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in both synthetic chemistry and medicinal research.

Properties

IUPAC Name

(4-bromophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMSFRRFJDYZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g of 6-chloro-pyridine-2-carboxylic acid are dissolved in 50 ml of thionyl chloride and heated under reflux for 3.5 h. The solution is cooled and freed from excess thionyl chloride under reduced pressure. The crude product is taken up in 60 ml of methylene chloride and treated with 7.22 g of N,O-dimethyl-hydroxylamine.hydrochloride 25 ml of NEt3 in 30 ml of CH2Cl2 are added while cooling with ice and the solution is stirred at RT for 1.5 h., the suspension is filtered and the filtrate is washed with dilute sodium hydroxide solution and saturated sodium chloride solution and dried. After concentration of the solution 13.12 g of 6-chloro-pyridine-2-carboxylic acid methoxy-methyl-amide are obtained as the crude product. 6.7 g of this amide in 40 ml of THF are added dropwise at -78° C. to a solution of 40 ml of n-BuLi (1.6M in hexane) and 15 g of 1,4-dibromobenzene in 140 ml of THF. The solution is stirred at -78° C. for 2 h. and at 0° C. for 1 h. and then treated with 60 ml of 2M HCl. The phases are separated, the inorganic phase is extracted with 50 ml of ether and the organic phases are washed with sat. NaHCO3 solution and saturated sodium chloride solution and dried. The crude product is purified over silica gel with ethyl acetate:hexane (6:1) and recrystallized from ethyl acetate/hexane. There are obtained 6.75 g of (4-bromo-phenyl)-(6-chloro-pyridin-3-yl)-methanone, m.p 127.4° C., MS: m/e 295 (M, 1Br).
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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